
Molybdenum;rhenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum;rhenium is a compound formed by the combination of molybdenum and rhenium. Both elements belong to the transition metals category in the periodic table. Molybdenum is known for its high melting point and strength, while rhenium is recognized for its exceptional resistance to wear and corrosion. The combination of these two elements results in a compound with unique properties that are highly valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of molybdenum;rhenium compounds typically involves the reduction of molybdenum and rhenium oxides or salts. One common method is the hydrogen reduction of ammonium perrhenate and molybdenum trioxide at high temperatures. The reaction conditions often include temperatures ranging from 800°C to 1000°C in a hydrogen atmosphere to ensure complete reduction and alloy formation .
Industrial Production Methods
Industrial production of this compound alloys involves the extraction of rhenium from molybdenite ores, which are primarily processed for molybdenum. The rhenium is recovered as a by-product during the roasting and leaching of molybdenum concentrates. The extracted rhenium is then combined with molybdenum through powder metallurgy techniques, including pressing and sintering, to produce the desired alloy .
化学反応の分析
Types of Reactions
Molybdenum;rhenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of molybdenum and rhenium, which can range from -1 to +7 for rhenium and -2 to +6 for molybdenum .
Common Reagents and Conditions
Oxidation: this compound alloys can be oxidized using oxygen or air at elevated temperatures. The oxidation process typically forms oxides such as molybdenum trioxide and rhenium heptoxide.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents. These reactions are conducted at high temperatures to ensure the complete reduction of oxides to their metallic forms.
Major Products Formed
The major products formed from these reactions include molybdenum trioxide, rhenium heptoxide, and various halides such as molybdenum hexafluoride and rhenium pentachloride .
科学的研究の応用
Molybdenum;rhenium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for their biocompatibility and potential use in medical implants and devices.
Medicine: Rhenium compounds are explored for cancer treatment due to their radioactive properties.
作用機序
The mechanism of action of molybdenum;rhenium compounds involves their interaction with molecular targets and pathways. In catalytic applications, the compounds facilitate the transfer of atoms or groups between molecules, enhancing reaction rates. In medical applications, rhenium’s radioactive isotopes target cancer cells, delivering localized radiation therapy .
類似化合物との比較
Molybdenum;rhenium compounds are compared with other transition metal alloys such as tungsten;rhenium and molybdenum;tungsten. While all these alloys exhibit high melting points and strength, this compound alloys are unique in their combination of high-temperature stability and corrosion resistance . Similar compounds include:
Tungsten;rhenium: Known for its high melting point and use in thermocouples.
Molybdenum;tungsten: Used in applications requiring high strength and thermal stability.
This compound alloys stand out due to their balanced properties, making them suitable for a wide range of demanding applications.
特性
CAS番号 |
60719-51-9 |
|---|---|
分子式 |
MoRe |
分子量 |
282.16 g/mol |
IUPAC名 |
molybdenum;rhenium |
InChI |
InChI=1S/Mo.Re |
InChIキー |
NZPGFUCQQUDSQG-UHFFFAOYSA-N |
正規SMILES |
[Mo].[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)

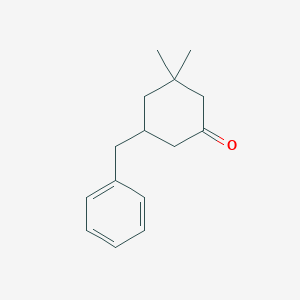
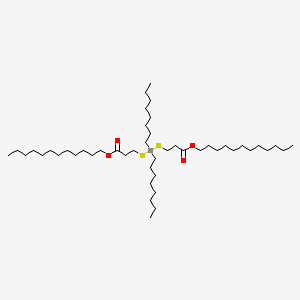
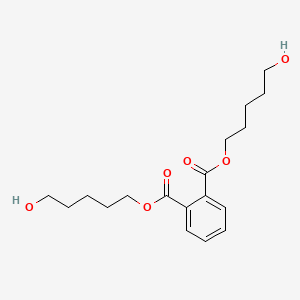
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
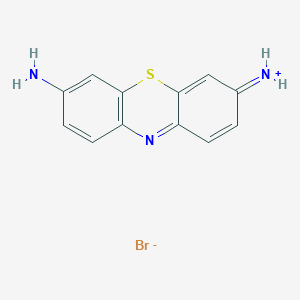
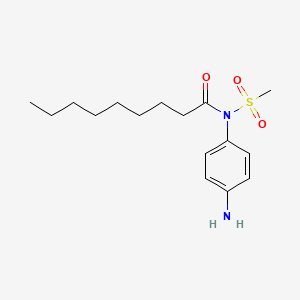
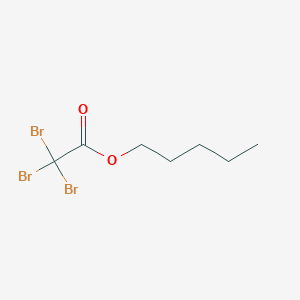
![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
![7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid](/img/structure/B14604201.png)
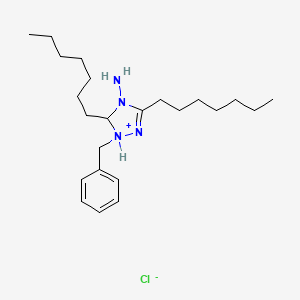
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
